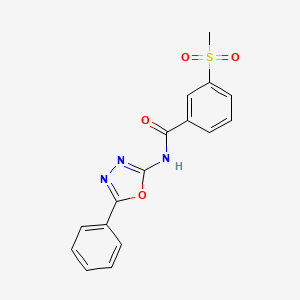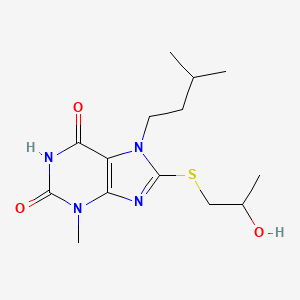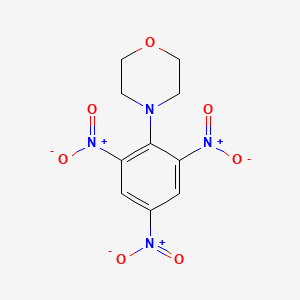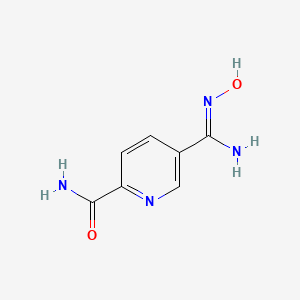![molecular formula C23H21N3O3S B2628845 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895446-88-5](/img/structure/B2628845.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds involves reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, NMR, MS and elemental analyses .
Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by IR, NMR, MS and elemental analyses .
Scientific Research Applications
Chemical Inhibitors and Their Selectivity
Chemical inhibitors, particularly those affecting cytochrome P450 (CYP) isoforms, are crucial in predicting drug-drug interactions (DDIs) due to the metabolism of diverse drugs. Selective inhibitors are essential for understanding specific CYP isoforms' involvement in drug metabolism, aiding in safer pharmaceutical development (Khojasteh et al., 2011).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including benzimidazole, have shown promise in antitumor activities. Structures related to imidazole have been explored for new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).
Benzimidazole in Medicinal Chemistry
Benzimidazole derivatives exhibit a wide range of pharmacological functions, including antimicrobial, antiviral, and anti-cancer activities. The versatility of benzimidazole compounds has made them a significant focus in medicinal chemistry for the development of new therapeutic agents (Vasuki et al., 2021).
Conversion to CNS Acting Drugs
The conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent central nervous system (CNS) drugs explores the potential for developing treatments for neurological disorders. This research indicates the importance of the azole group in contributing to CNS effects and suggests a direction for the synthesis of more potent CNS drugs (Saganuwan, 2020).
DNA Interaction and Pharmacological Properties
Studies on the interaction of certain compounds with DNA, such as Hoechst 33258 and its analogues, highlight the potential for developing drugs targeting DNA for therapeutic purposes. These interactions are crucial for understanding the mechanism of action of potential antitumor and radioprotective agents (Issar & Kakkar, 2013).
Mechanism of Action
Future Directions
The experimental results and drug-likeness properties of similar compounds suggest potential applications, which can be developed as potent drugs in the future . The development of new compounds based upon a benzimidazole thiourea moiety that has unique properties related to elastase inhibition, free radical scavenging activity and its DNA binding ability is of interest .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-6-12-19(13-7-16)30(28,29)15-14-22(27)24-18-10-8-17(9-11-18)23-25-20-4-2-3-5-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIQDRDFEDYGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)


![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)

![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

